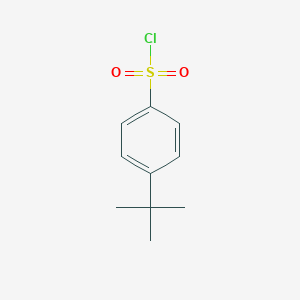

4-tert-Butylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186263. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-tert-butylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,3)8-4-6-9(7-5-8)14(11,12)13/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZADZMMVHWFIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164628 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15084-51-2 | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015084512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15084-51-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-t-Butylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-Butylbenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 4-tert-Butylbenzenesulfonyl Chloride

CAS Number: 15084-51-2

This technical guide provides a comprehensive overview of 4-tert-butylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and chemical synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is an organic compound valued as a building block in complex organic synthesis.[1] Its physical and chemical properties are summarized below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 15084-51-2[1][2][3] |

| Molecular Formula | C₁₀H₁₃ClO₂S[1][2] |

| Molecular Weight | 232.73 g/mol [2] |

| IUPAC Name | 4-tert-butylbenzene-1-sulfonyl chloride[4][5] |

| InChI Key | YEZADZMMVHWFIY-UHFFFAOYSA-N |

| SMILES String | CC(C)(C)c1ccc(cc1)S(Cl)(=O)=O |

Table 2: Physical and Spectroscopic Properties

| Property | Value |

| Appearance | White to off-white or light yellow powder, crystals, or chunks[3][4] |

| Melting Point | 78-81 °C (lit.), 78-85 °C[5] |

| Purity | ≥96.0% to >98.0% (GC)[3][5] |

| Infrared Spectrum | Conforms to structure[4] |

| Storage | 2-8°C in a refrigerator[1] |

Synthesis and Experimental Protocols

The synthesis of high-purity this compound is crucial for its application in pharmaceutical manufacturing. Below is a detailed experimental protocol adapted from patent literature for its production.

Protocol 1: Synthesis of High-Purity this compound[9]

This protocol describes a two-step process starting from tert-butylbenzene.

Part A: Sulfonation of tert-Butylbenzene and Chlorination

-

Reaction Setup: Charge a 1000 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser with 134.2 g (1.0 mol) of tert-butylbenzene.

-

Sulfonation: While maintaining the temperature at 80°C, add 150.1 g (1.5 mol) of concentrated sulfuric acid dropwise over 2 hours. Continue stirring at the same temperature for an additional 8 hours.

-

Chlorination: After the reaction is complete, add 73 g of N,N-dimethylformamide (DMF) dropwise. Subsequently, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours while maintaining the temperature at 70°C. Stir the mixture at this temperature for another 2 hours.

Part B: Purification by Recrystallization

-

Work-up: Prepare a mixed solution of 400 g of heptane and 700 g of water. Add the reaction solution from Part A dropwise to this mixture. After the addition is complete, raise the temperature to 40°C.

-

Separation: Separate the organic (oil) layer from the aqueous layer.

-

Crystallization: Cool the separated oil layer to 0°C over a period of 2 hours.

-

Isolation: Maintain the temperature at 0°C and continue stirring for 1 hour to allow for complete precipitation of the crystals.

-

Drying: Filter the precipitated crystals and dry them to obtain high-purity this compound. The expected purity is approximately 99.8% by HPLC area percentage.[6]

Caption: Synthesis and purification workflow for this compound.

Applications in Drug Development

This compound is a versatile intermediate in the synthesis of various therapeutic agents. Its bulky tert-butyl group can impart desirable pharmacokinetic properties to the final active pharmaceutical ingredient (API).

-

Antiallergic and Analgesic Agents: It serves as a key building block in the creation of complex molecules for antiallergic drugs and analgesics.

-

Specific Synthetic Applications: It has been utilized in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a compound with potential medicinal applications.

-

General Intermediate: It is also noted as an intermediate for producing various pharmaceuticals, including treatments for intestinal diseases.[6]

Caption: Application of this compound in synthesis.

Safety and Handling

This compound is classified as a corrosive and hazardous substance. Proper safety precautions are mandatory when handling this chemical.

Table 3: Hazard Identification and Safety Precautions

| Hazard Information | Details |

| GHS Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statements | H314: Causes severe skin burns and eye damage[7][8] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapours/spray[7][9] P280: Wear protective gloves/protective clothing/eye protection/face protection[7][9] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting[7][9] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water[9] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[7] |

| Transport Information | UN Number: Not specified, Proper Shipping Name: CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S., Hazard Class: 8, Packing Group: II[9][10] |

It is essential to consult the full Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] In case of exposure, follow the first-aid measures outlined in the SDS.[7][8]

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. scbt.com [scbt.com]

- 3. 4-tert-ブチルベンゼンスルホニルクロリド | this compound | 15084-51-2 | 東京化成工業株式会社 [tcichemicals.com]

- 4. This compound, 98% 50 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. JP2012121816A - Production method of high purity this compound - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonyl Chloride

This technical guide provides a comprehensive overview of 4-tert-Butylbenzenesulfonyl chloride, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

Core Chemical Properties and Data

This compound is an organosulfur compound valued for its role in introducing the 4-tert-butylbenzenesulfonyl group into molecules, a common moiety in various drug candidates.[1] Its physical and chemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 232.73 g/mol | [2][3][4] |

| Chemical Formula | C₁₀H₁₃ClO₂S | [1][3][4] |

| Linear Formula | (CH₃)₃CC₆H₄SO₂Cl | [2] |

| CAS Number | 15084-51-2 | [1][2][3] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 78-81 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1][5] |

| Odor | Pungent | [1] |

Synthesis and Purification: Experimental Protocols

High-purity this compound is crucial for its application in the pharmaceutical industry, particularly for the synthesis of drugs for intestinal diseases.[6] Below are detailed experimental protocols for its synthesis and purification.

Synthesis of Crude this compound

The synthesis of this compound can be achieved through the chlorosulfonation of 4-tert-butylbenzenesulfonic acid.[6]

Materials:

-

4-tert-butylbenzenesulfonic acid

-

Chlorinating agent (e.g., thionyl chloride)

-

Solvent (e.g., dichloromethane)

Protocol:

-

In a suitable reaction vessel, charge 4-tert-butylbenzenesulfonic acid.

-

Add the chlorinating agent (e.g., thionyl chloride) to the reaction vessel.

-

The reaction is typically carried out in a suitable solvent like dichloromethane.

-

Allow the reaction to proceed, which results in the formation of crude this compound.[6]

-

Following the reaction, the crude product can be extracted using a suitable solvent.[6]

Purification of this compound by Crystallization

A method to obtain high-purity this compound involves crystallization using an alkane solvent.[6] This process effectively removes impurities.[6]

Materials:

-

Crude this compound

-

Alkane solvent (e.g., heptane or cyclohexane)

-

Water

Protocol:

-

To a mixture of heptane (400 g) and water (700 g), add the crude this compound reaction solution dropwise.

-

After the addition is complete, raise the temperature of the mixture to 40 °C.

-

Separate the oil layer from the aqueous layer.

-

Cool the separated oil layer to 0 °C over a period of 2 hours.

-

Stir the mixture at 0 °C for 1 hour to allow for the precipitation of crystals.

-

Filter the precipitated crystals.

-

Dry the filtered crystals to obtain high-purity this compound. An HPLC area percentage of 99.8% can be achieved with this method.[6]

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the workflow for the synthesis and purification of high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Drug Development

This compound is a versatile reagent in organic synthesis and plays a significant role in the pharmaceutical industry.[1]

-

Intermediate for Sulfonamides: It is extensively used as an intermediate in the synthesis of sulfonamide-based drugs.[1]

-

Protease Inhibitors: This compound is particularly important in the preparation of protease inhibitors and other bioactive molecules.[1]

-

Synthesis of Novel Compounds: It has been used in the synthesis of novel compounds with potential medicinal applications, such as 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, which has been studied for its antimicrobial properties.

Safety and Handling

This compound is classified as a hazardous and corrosive chemical.[1][7][8] It can cause severe skin burns and eye damage.[2][8] Proper personal protective equipment, including gloves, eye shields, and a face shield, should be worn when handling this compound.[2] It is moisture-sensitive and should be stored in a dry, well-ventilated place.[1] In case of inhalation or skin contact, immediate medical attention is required.[1][7] It is important to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.[7]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound 98 15084-51-2 [sigmaaldrich.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. JP2012121816A - Production method of high purity this compound - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

4-tert-Butylbenzenesulfonyl chloride chemical properties

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonyl Chloride

Introduction

This compound, with the CAS Number 15084-51-2, is an organosulfur compound notable for its utility in synthetic organic chemistry.[1][2] It exists at room temperature as a white to off-white crystalline solid or powder with a pungent odor.[2] The molecule's structure consists of a para-substituted benzene ring with a tert-butyl group and a sulfonyl chloride functional group.[1][2] This combination of a bulky, lipophilic tert-butyl group and a highly reactive sulfonyl chloride moiety makes it a valuable reagent.[1] It is widely used as an intermediate in the pharmaceutical industry for synthesizing sulfonamide-based drugs, such as protease inhibitors, and for introducing sulfonic acid derivatives into various molecular structures.[1][2] This compound is produced exclusively through industrial chemical processes and does not occur naturally.[2]

Chemical and Physical Properties

The physical and chemical properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.

Identifiers and General Properties

| Property | Value | Reference |

| CAS Number | 15084-51-2 | [1][3] |

| IUPAC Name | 4-tert-butylbenzene-1-sulfonyl chloride | [3] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [1][3] |

| Molecular Weight | 232.73 g/mol | [4][5][6] |

| Appearance | White to cream/light yellow crystalline powder or solid | [2][3][6] |

| Odor | Pungent | [2] |

| SMILES | CC(C)(C)C1=CC=C(C=C1)S(Cl)(=O)=O | [3][7] |

| InChI Key | YEZADZMMVHWFIY-UHFFFAOYSA-N | [3][7] |

Physicochemical Data

| Property | Value | Reference |

| Melting Point | 78-81 °C (lit.) | [6][7] |

| 78.0-85.0 °C | [3] | |

| 80.0-84.0 °C | ||

| Boiling Point | 165 °C at 18 mmHg | [6] |

| Density | 1.206 g/cm³ (estimate) | [6] |

| Solubility | Insoluble in water.[2] Slightly soluble in Chloroform and Methanol.[6] Soluble in many organic solvents.[8] | |

| Sensitivity | Moisture Sensitive | [2][6] |

Spectroscopic Data

While specific spectra are not provided, analytical data is available for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, which are used to confirm its structure.[4][9]

Safety and Handling

This compound is classified as a hazardous and corrosive chemical.[1]

Hazard Classification

| Hazard Type | GHS Classification | Reference |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statements | H314: Causes severe skin burns and eye damage | [10] |

| Hazard Classifications | Skin Corrosion 1B, Eye Damage 1 | [10] |

| Storage Class Code | 8A - Combustible corrosive hazardous materials | |

| WGK (Water Hazard Class) | WGK 3 |

Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).[11] Use a P3 (EN 143) respirator cartridge or a type N95 (US) dust mask.

-

Handling: Do not breathe dust, fume, gas, mist, vapors, or spray.[10][11] Wash hands and skin thoroughly after handling.[10][11]

-

Storage: Store locked up in a dark place under an inert atmosphere at room temperature.[6][10][11] The compound is moisture sensitive.[2][6]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are crucial for its application in research.

Synthesis of this compound

The synthesis typically involves the chlorosulfonation of tert-butylbenzene or the chlorination of its corresponding sulfonic acid.[1][12]

Method 1: From 4-tert-Butylbenzenesulfonic Acid [12]

-

Preparation of Starting Material: 4-tert-Butylbenzenesulfonic acid is first prepared by reacting tert-butylbenzene with concentrated sulfuric acid or chlorosulfuric acid.[12]

-

Chlorination: The crude 4-tert-butylbenzenesulfonic acid is reacted with a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride) to yield crude this compound.

-

Work-up: Water and a solvent like dichloromethane are added to the reaction mixture. The organic layer is separated, and the solvent is distilled off to obtain the crude product.[12]

Method 2: Direct Chlorosulfonation of tert-Butylbenzene [8]

This method is analogous to the preparation of benzenesulfonyl chloride.

-

Reaction Setup: In a suitable reaction vessel, tert-butylbenzene is reacted with an excess of chlorosulfuric acid.

-

Reaction Execution: The chlorosulfuric acid is added slowly to the tert-butylbenzene while maintaining a controlled temperature.

-

Isolation: The reaction mixture is carefully poured onto ice, and the resulting solid crude product is separated for purification.

Purification by Recrystallization

High-purity this compound can be obtained via recrystallization.[12]

-

Dissolution: A crude sample of this compound (e.g., 210.0 g) is placed in a four-necked flask with an alkane solvent such as heptane (e.g., 400 g).[12]

-

Heating: The mixture is heated to 40 °C to dissolve the solid.[12]

-

Crystallization: The solution is then cooled slowly to 0 °C over a period of 2 hours.[12]

-

Isolation and Drying: The mixture is stirred for an additional hour at 0 °C. The precipitated crystals are then collected by filtration and dried to yield the high-purity product (HPLC area percentage of 99.8%).[12]

General Protocol for Sulfonamide Synthesis

This compound is a key reagent for synthesizing sulfonamides, which are important pharmacophores.[1]

-

Reaction Setup: A primary or secondary amine is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a reaction flask.

-

Base Addition: A non-nucleophilic base, such as triethylamine or pyridine, is added to the solution to act as a scavenger for the HCl generated during the reaction.[1]

-

Reagent Addition: this compound, dissolved in the same anhydrous solvent, is added dropwise to the amine solution, typically at a reduced temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is stirred and allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed, dried, and concentrated. The resulting crude sulfonamide is then purified using column chromatography or recrystallization.

Diagrams and Workflows

Synthesis and Purification Workflow

Caption: Workflow for Synthesis and Purification.

General Reaction for Sulfonamide Formation

Caption: General Pathway for Sulfonamide Synthesis.

Safety and Handling Protocol

Caption: Key Safety and Handling Procedures.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. B22174.09 [thermofisher.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. scbt.com [scbt.com]

- 6. 15084-51-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound 98 15084-51-2 [sigmaaldrich.com]

- 8. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 9. This compound(15084-51-2) MS spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [wap.guidechem.com]

- 12. JP2012121816A - Production method of high purity this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 4-tert-Butylbenzenesulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-tert-butylbenzenesulfonyl chloride, a key intermediate in organic synthesis. While specific quantitative solubility data for this compound is limited in publicly available literature, this document compiles existing qualitative information, outlines detailed experimental protocols for determining solubility, and presents a general framework for understanding the solubility of related aryl sulfonyl chlorides.

Quantitative Solubility Data

Currently, there is a notable scarcity of precise, quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is primarily qualitative.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Chloroform | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

It is important to note that sulfonyl chlorides as a class can react with nucleophilic solvents, particularly alcohols and water, in a process known as solvolysis. This reaction can be influenced by temperature and the presence of catalysts, affecting solubility measurements over time.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocols provide a robust framework for its determination. These methods are general and can be adapted for this compound and various organic solvents.

Protocol for Qualitative Solubility Assessment

This protocol is designed to quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of organic solvents (e.g., acetone, toluene, dichloromethane, ethanol, methanol, hexane)

-

Small test tubes

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Constant temperature bath (optional)

Procedure:

-

Sample Preparation: Add approximately 25 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 60 seconds to ensure thorough mixing. For more consistent results, a constant temperature bath can be used to maintain a specific temperature.

-

Observation: Observe the mixture.

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve at all.

-

-

Record Results: Record the observations for each solvent tested.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol allows for the determination of the solubility of a compound in a specific solvent at a given temperature, expressed in units such as g/100 mL or mg/mL.

Materials:

-

This compound

-

Chosen organic solvent

-

Saturated solution preparation vessel (e.g., sealed flask or vial)

-

Magnetic stirrer and stir bar

-

Constant temperature bath

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed vials

-

Analytical balance

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vessel. An excess is necessary to ensure saturation.

-

Place the vessel in a constant temperature bath and stir the mixture vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered saturated solution.

-

Carefully evaporate the solvent from the vial using a rotary evaporator or a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

The solubility can then be calculated using the following formula: Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solution withdrawn (mL)) * 100

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: General Experimental Workflow for Solubility Determination

Synthetic Pathway Involving this compound

This compound is utilized as a reagent in the synthesis of more complex molecules. The following diagram illustrates its role in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine.

Caption: Synthetic use of this compound.

Conclusion

While quantitative solubility data for this compound remains elusive in the current body of scientific literature, this guide provides researchers with the necessary tools to ascertain this information through well-established experimental protocols. The qualitative data and the general principles of solubility for aryl sulfonyl chlorides suggest that it is likely to be soluble in a range of common organic solvents. For drug development professionals, understanding the solubility and reactivity of this intermediate is crucial for its effective use in synthetic pathways. The provided protocols and workflows serve as a foundational resource for further investigation into the physicochemical properties of this compound.

References

Technical Guide: Physicochemical Characterization of 4-tert-Butylbenzenesulfonyl Chloride

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: Melting Point Determination of 4-tert-Butylbenzenesulfonyl Chloride

Abstract

This compound (CAS No. 15084-51-2) is a vital intermediate in organic and medicinal chemistry, notably in the synthesis of sulfonamide-based therapeutic agents.[1] Its physical properties, particularly the melting point, are critical indicators of purity and are essential for process control in drug development and manufacturing. This document provides a comprehensive overview of the melting point of this compound, detailed experimental protocols for its determination, and a summary of its synthesis pathway.

Physicochemical Data

This compound is a white to off-white crystalline solid at room temperature.[1] Its key identifiers and physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-tert-butylbenzene-1-sulfonyl chloride | [2] |

| CAS Number | 15084-51-2 | [2] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |

| Molecular Weight | 232.73 g/mol | |

| Appearance | White to cream crystals or powder | [1][2] |

| Melting Point | 78-81 °C | [3] |

| 78.0-85.0 °C | [2] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a key determinant of its purity.[4] A pure substance typically exhibits a sharp melting point range of 0.5-1.0°C. Impurities tend to depress and broaden this range.[5] The following protocol outlines the standard capillary method for determining the melting point of this compound using a digital melting point apparatus.

3.1 Materials and Equipment

-

This compound sample

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

-

Spatula

-

Watch glass

3.2 Sample Preparation

-

Ensure the this compound sample is completely dry and in a fine, powdered form to ensure efficient and uniform heat transfer.[4]

-

If the sample consists of coarse crystals, gently grind a small amount into a fine powder using a clean, dry mortar and pestle.[4]

-

Place a small amount of the powdered sample onto a watch glass.

3.3 Capillary Tube Loading

-

Press the open end of a capillary tube gently into the powdered sample on the watch glass. A small amount of the solid will enter the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to cause the powder to fall to the bottom.[5][6]

-

Repeat until the sample is tightly packed to a height of approximately 1-2 mm.[5][6]

3.4 Measurement Procedure

-

Initial Rapid Determination (Optional): To find an approximate melting range, set the apparatus to a rapid heating rate (e.g., 10-20°C per minute) and record the temperature range at which the sample melts.[7] This provides a target for the more precise measurement.

-

Precise Determination:

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Place the loaded capillary tube into the sample holder of the apparatus.[7]

-

Set the heating rate to a slow, constant rate, typically 1-2°C per minute, to ensure thermal equilibrium.[5]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal of the solid completely melts.

-

-

The melting point is reported as the range from T₁ to T₂.

-

Perform at least two careful determinations to ensure consistency and accuracy.

Synthesis Pathway Overview

This compound is synthesized via a two-step process starting from tert-butylbenzene. The workflow involves sulfonation followed by chlorination.

Caption: Synthesis of this compound.

This synthetic route first involves the sulfonation of tert-butylbenzene to produce 4-tert-butylbenzenesulfonic acid.[8][9] This intermediate is then treated with a chlorinating agent to yield the final product, this compound.[8] This compound serves as a key precursor for creating sulfonamides, a class of compounds with significant pharmaceutical applications, including the synthesis of the endothelin receptor antagonist Bosentan.[10][11]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound 98 15084-51-2 [sigmaaldrich.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chm.uri.edu [chm.uri.edu]

- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. JP2012121816A - Production method of high purity this compound - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-Depth Technical Guide to the Spectral Data of 4-tert-Butylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the compound 4-tert-butylbenzenesulfonyl chloride. Detailed experimental protocols and data interpretations are included to support research and development activities.

Chemical Structure and Properties

This compound is an organic compound with the chemical formula C₁₀H₁₃ClO₂S.[1] Its structure consists of a benzene ring substituted with a tert-butyl group and a sulfonyl chloride functional group at the para position.

Key Properties:

-

CAS Number: 15084-51-2[1]

-

Molecular Weight: 232.73 g/mol [1]

-

Appearance: White to off-white or light yellow crystalline powder.[1]

-

Melting Point: 78-81 °C[2]

Spectral Data

The following sections present the detailed spectral data for this compound, organized for clarity and easy comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | Doublet | 2H | Ar-H ortho to SO₂Cl |

| 7.59 | Doublet | 2H | Ar-H meta to SO₂Cl |

| 1.34 | Singlet | 9H | -C(CH₃)₃ |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 158.0 | Ar-C para to SO₂Cl |

| 142.9 | Ar-C ipso to SO₂Cl |

| 128.9 | Ar-CH ortho to SO₂Cl |

| 126.5 | Ar-CH meta to SO₂Cl |

| 35.4 | -C (CH₃)₃ |

| 31.0 | -C(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the following key absorption bands.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1375 | Strong | Asymmetric SO₂ stretch |

| 1185 | Strong | Symmetric SO₂ stretch |

| 830 | Strong | C-H out-of-plane bend (para-disubstituted) |

| 570 | Medium | S-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is presented below.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 232 | 5 | [M]⁺ (Molecular Ion) |

| 217 | 100 | [M - CH₃]⁺ |

| 175 | 20 | [M - C(CH₃)₃]⁺ |

| 157 | 15 | [C₆H₄SO₂]⁺ |

| 117 | 30 | [C₉H₁₃]⁺ |

| 91 | 40 | [C₇H₇]⁺ |

| 57 | 80 | [C(CH₃)₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data presented above.

NMR Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 16 ppm

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512

-

Relaxation Delay: 2.0 s

-

Spectral Width: 250 ppm

-

IR Spectroscopy

-

Sample Preparation: A small amount of the solid this compound is ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A spectrum of a pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe.

-

Instrumentation: A magnetic sector or quadrupole mass spectrometer equipped with an electron ionization (EI) source is used.

-

Acquisition:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200 °C

-

Mass Range: m/z 40-500

-

Data Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of the spectral data of this compound.

Caption: Workflow for spectral data acquisition, processing, and analysis.

References

An In-depth Technical Guide to 4-tert-Butylbenzenesulfonyl Chloride: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonyl chloride is a vital organic intermediate, playing a crucial role in the synthesis of a variety of pharmaceutical compounds, most notably those containing a sulfonamide functional group. Its unique molecular structure, featuring a sterically bulky tert-butyl group on a benzenesulfonyl chloride backbone, imparts specific solubility and reactivity characteristics that are highly valued in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and key properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

While the precise moment of the first synthesis of this compound is not well-documented in seminal publications, its emergence is intrinsically linked to the broader history of sulfonamide drug discovery in the mid-20th century.[1] The development of sulfonyl chlorides as key synthetic precursors was a critical step in the expansion of the sulfonamide class of antibiotics. The introduction of various substituents on the benzene ring allowed for the modulation of the pharmacological properties of these drugs. The tert-butyl group, in particular, offered a means to increase lipophilicity, which can influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The general synthetic routes to aromatic sulfonyl chlorides, such as the chlorosulfonation of aromatic compounds, were well-established by the mid-20th century, providing the foundational chemistry for the preparation of derivatives like this compound.[2]

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature with a pungent odor characteristic of sulfonyl chlorides.[1] A summary of its key quantitative properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15084-51-2 | [1][3][4] |

| Molecular Formula | C₁₀H₁₃ClO₂S | |

| Molecular Weight | 232.73 g/mol | [3] |

| Melting Point | 78-81 °C | [4] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Solubility | Insoluble in water | [1] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process: the sulfonation of tert-butylbenzene to form 4-tert-butylbenzenesulfonic acid, followed by chlorination to yield the final product. Alternatively, a one-pot synthesis via chlorosulfonation of tert-butylbenzene is also a common industrial method.

Synthesis of 4-tert-butylbenzenesulfonic acid

The initial step involves the electrophilic aromatic substitution of tert-butylbenzene with a sulfonating agent.

Experimental Protocol: Preparation of 4-tert-butylbenzenesulfonic acid [5]

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, place 40 grams of tert-butylbenzene.

-

Sulfonation: Over a period of 20 minutes, slowly add 45 ml of fuming sulfuric acid (containing 15% sulfur trioxide) to the tert-butylbenzene. Maintain the reaction temperature below 25°C with frequent shaking and external cooling (e.g., an ice bath).

-

Heating: After the addition is complete, slowly heat the mixture to 80°C with constant stirring. Continue heating until the oily layer of tert-butylbenzene has completely dissolved.

-

Work-up: Pour the reaction mixture into 300 ml of water. To partially neutralize the acid, carefully add 15 grams of sodium bicarbonate. Filter the solution to remove any char.

-

Isolation: To precipitate the sodium salt of 4-tert-butylbenzenesulfonic acid, add 30 grams of sodium chloride and heat until all the solid dissolves.

-

Crystallization and Collection: Cool the solution thoroughly in an ice bath to induce crystallization. Collect the crystalline product by filtration and wash it with a saturated solution of sodium chloride.

-

Drying: Dry the sodium 4-(tert-butyl)benzenesulfonate salt in an oven at 120°C. The free sulfonic acid can be obtained by neutralizing the salt with a stoichiometric amount of a strong acid followed by extraction.

Synthesis of this compound

The prepared 4-tert-butylbenzenesulfonic acid is then converted to the sulfonyl chloride using a chlorinating agent.

Experimental Protocol: Preparation of this compound from 4-tert-butylbenzenesulfonic acid [6]

-

Reaction Setup: In a 1000 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, charge 144.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.

-

Chlorination: While maintaining the temperature at 70°C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.

-

Reaction Completion: After the addition is complete, stir the mixture at the same temperature for an additional 2 hours to obtain a reaction solution containing crude this compound.

-

Purification (Crystallization):

-

Add the total amount of the crude reaction solution dropwise to a mixed solution of 400 g of heptane and 700 g of water.

-

After the addition, raise the temperature to 40°C.

-

Separate the oil layer and cool it to 0°C over 2 hours.

-

Stir the mixture for 1 hour while maintaining the temperature at 0°C.

-

Filter the precipitated crystals and dry them to obtain high-purity this compound.

-

Applications in Drug Development and Organic Synthesis

This compound is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-tert-butylbenzenesulfonyl group into molecules.[1] This moiety is often incorporated into drug candidates to fine-tune their pharmacological properties.

Its most significant application is in the synthesis of sulfonamide-based drugs.[1] The reaction of this compound with primary or secondary amines yields the corresponding sulfonamides. This reaction is a cornerstone in the development of various therapeutic agents, including protease inhibitors and other bioactive compounds.[1] For instance, it has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a compound with potential medicinal applications.[3]

Beyond its role in sulfonamide synthesis, this compound also serves as a protecting group for amines and alcohols in multi-step organic syntheses. The resulting sulfonamides and sulfonate esters are generally stable under a variety of reaction conditions and can be cleaved when necessary.

Conclusion

This compound is a key building block in modern organic and medicinal chemistry. While the specific historical details of its initial discovery are not extensively documented, its development is clearly rooted in the advancement of sulfonamide-based pharmaceuticals. The well-established and efficient synthetic protocols for its preparation, coupled with its useful physicochemical properties, ensure its continued importance in the synthesis of novel drug candidates and other complex organic molecules. This guide has provided a detailed overview of its history, synthesis, and applications to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Page loading... [guidechem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound 98 15084-51-2 [sigmaaldrich.com]

- 4. This compound 98 15084-51-2 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. JP2012121816A - Production method of high purity this compound - Google Patents [patents.google.com]

In-Depth Technical Guide on the Core Features of 4-tert-Butylbenzenesulfonyl Chloride in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylbenzenesulfonyl chloride is a pivotal reagent in modern organic synthesis, primarily utilized for the introduction of the sterically hindered and lipophilic 4-tert-butylbenzenesulfonyl (busyl) group. This guide provides a comprehensive overview of its key features, including its synthesis, physical and chemical properties, and its significant applications in the formation of sulfonamides and as a protecting group for amines. Detailed experimental protocols for its preparation and a key synthetic application are presented, accompanied by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound, an organosulfur compound, is a white to off-white crystalline solid with a characteristic pungent odor[1]. Its molecular structure features a benzene ring substituted with a bulky tert-butyl group and a reactive sulfonyl chloride functional group[1]. This unique combination of a sterically demanding, lipophilic alkyl group and a highly reactive sulfonyl chloride moiety makes it a valuable tool in synthetic chemistry, particularly in pharmaceutical and medicinal chemistry[1]. It serves as a key intermediate in the synthesis of various bioactive compounds, including sulfonamide-based drugs like protease inhibitors[1]. The tert-butyl group can enhance the lipophilicity and metabolic stability of target molecules, a desirable feature in drug design.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 15084-51-2 | [2] |

| Molecular Formula | C₁₀H₁₃ClO₂S | [2] |

| Molecular Weight | 232.73 g/mol | [2] |

| Appearance | White to off-white crystalline solid or powder | [1] |

| Melting Point | 78-81 °C | [2] |

| Solubility | Insoluble in water | [1] |

Synthesis of this compound

The industrial preparation of this compound is typically achieved through the chlorosulfonation of tert-butylbenzene. An alternative high-purity laboratory-scale synthesis involves the reaction of 4-tert-butylbenzenesulfonic acid with a chlorinating agent, such as thionyl chloride[3].

Experimental Protocol: Synthesis from 4-tert-Butylbenzenesulfonic Acid

This protocol details the synthesis of high-purity this compound from 4-tert-butylbenzenesulfonic acid and thionyl chloride[3].

Materials:

-

4-tert-Butylbenzenesulfonic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Heptane

-

Water

Equipment:

-

1000 mL four-necked flask

-

Stirrer

-

Thermometer

-

Dropping funnel

-

Condenser

Procedure:

-

To a 1000 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser, add 214.3 g (1.0 mol) of 4-tert-butylbenzenesulfonic acid and 73 g of N,N-dimethylformamide.

-

While maintaining the temperature at 70 °C, add 333.1 g (2.8 mol) of thionyl chloride dropwise over 2 hours.

-

After the addition is complete, continue stirring the mixture at 70 °C for an additional 2 hours to obtain a reaction solution containing crude this compound.

-

Add the entire reaction solution dropwise to a mixture of 400 g of heptane and 700 g of water.

-

After the addition, raise the temperature to 40 °C and then separate the oil layer.

-

Cool the obtained oil layer to 0 °C over 2 hours.

-

Stir the mixture for 1 hour while maintaining the temperature at 0 °C.

-

Filter the precipitated crystals and dry them to obtain high-purity this compound.

Quantitative Data for Synthesis

| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Ratio |

| 4-tert-Butylbenzenesulfonic acid | 214.28 | 214.3 | 1.0 | 1 |

| Thionyl chloride | 118.97 | 333.1 | 2.8 | 2.8 |

| Product | Yield (g) | Yield (%) | Purity (HPLC) | |

| This compound | 232.73 | 142.0 | 61% | 99.8% |

Data obtained from a patent describing a similar procedure[3].

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Key Applications in Synthesis

Formation of Sulfonamides

The most prominent application of this compound is in the synthesis of sulfonamides. This is achieved through its reaction with primary or secondary amines. The reaction is a nucleophilic substitution at the sulfur atom, where the amine displaces the chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct[1].

General Reaction Mechanism

Caption: General mechanism for sulfonamide formation.

Application in Drug Discovery: Synthesis of a Piperazine Derivative

This compound is utilized in the synthesis of medicinally important compounds. A notable example is its use in the preparation of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine, a derivative with potential biological activity[2].

Experimental Protocol: Synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine

This protocol describes the synthesis of the target piperazine derivative from 1-[bis(4-fluorophenyl)methyl]piperazine and this compound.

Materials:

-

1-[bis(4-fluorophenyl)methyl]piperazine

-

This compound

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve 1-[bis(4-fluorophenyl)methyl]piperazine in dichloromethane.

-

Add triethylamine to the solution.

-

To this stirred solution, add this compound.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography.

Quantitative Data for Piperazine Derivative Synthesis

| Reactant | Molar Ratio |

| 1-[bis(4-fluorophenyl)methyl]piperazine | 1 |

| This compound | 1 |

| Triethylamine | 1.2 |

| Product | Yield (%) |

| 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine | 85% |

Yield data is generalized based on typical sulfonylation reactions. Specific yield for this reaction was not available in the searched literature.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of a piperazine derivative.

Use as a Protecting Group

The 4-tert-butylbenzenesulfonyl (busyl) group can be employed as a protecting group for amines. The resulting sulfonamide is stable to a wide range of reaction conditions. The bulky tert-butyl group can provide steric hindrance, influencing the selectivity of subsequent reactions. Deprotection can often be achieved under reductive conditions.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It may cause severe skin burns and eye damage and is harmful if swallowed or inhaled[1]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis. Its primary utility lies in the straightforward and efficient formation of sulfonamides, a key functional group in many pharmaceuticals. The presence of the tert-butyl group imparts unique properties of lipophilicity and steric bulk, which are advantageous in drug design and as a protecting group strategy. The detailed protocols and data provided in this guide are intended to support researchers in the effective application of this important synthetic building block.

References

Theoretical Insights into the Reactivity of 4-tert-Butylbenzenesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzenesulfonyl chloride is a key intermediate in organic synthesis, widely utilized in the preparation of sulfonamides and sulfonate esters, many of which exhibit significant biological activity. A thorough understanding of its reactivity is paramount for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This technical guide provides an in-depth analysis of the theoretical studies concerning the reactivity of this compound, drawing upon computational and experimental data from related arenesulfonyl chlorides to elucidate its behavior in various chemical transformations.

The reactivity of arenesulfonyl chlorides is predominantly characterized by nucleophilic substitution at the sulfonyl sulfur atom. The reaction mechanism, electronic effects of substituents, and the role of the solvent are critical factors governing the outcome of these reactions. This document will delve into these aspects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Theoretical Framework: Understanding Reactivity

The reactivity of this compound is primarily governed by the electrophilicity of the sulfur atom in the sulfonyl group. The bulky tert-butyl group at the para position exerts both electronic and steric effects that modulate this reactivity. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the mechanistic details of reactions involving arenesulfonyl chlorides.

Nucleophilic Substitution at the Sulfonyl Sulfur

The most common reaction pathway for arenesulfonyl chlorides is nucleophilic substitution. DFT calculations and experimental kinetic studies on a range of substituted benzenesulfonyl chlorides suggest that these reactions typically proceed via a concerted S_N2-like mechanism. In this pathway, the nucleophile attacks the sulfur atom, leading to a trigonal bipyramidal transition state, followed by the departure of the chloride leaving group.

The reaction of this compound with a nucleophile (Nu⁻) can be represented as follows:

Methodological & Application

Synthesis of Novel Sulfonamides Utilizing 4-tert-Butylbenzenesulfonyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of a diverse range of sulfonamides employing 4-tert-butylbenzenesulfonyl chloride as a key reagent. The sulfonamide moiety is a critical pharmacophore in a multitude of therapeutic agents, and the use of the 4-tert-butylphenyl group allows for the introduction of a lipophilic domain, which can significantly influence the pharmacological properties of the resulting compounds. This guide presents a generalized, robust protocol for the synthesis of N-substituted-4-tert-butylbenzenesulfonamides, alongside specific examples with representative primary and secondary amines. Detailed purification methods and quantitative data on product yields are provided in clearly structured tables. Additionally, we explore the role of sulfonamides as inhibitors of the carbonic anhydrase signaling pathway, a common target for this class of compounds, and provide a visual representation of this interaction.

Introduction

Sulfonamides represent a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and diuretic properties. The synthetic accessibility and modular nature of the sulfonamide linkage allow for the facile generation of large compound libraries for drug discovery programs. The incorporation of a 4-tert-butylphenyl group can enhance membrane permeability and modulate protein-ligand interactions. This compound is a versatile building block for the synthesis of these valuable compounds.

Synthesis of this compound

High-purity this compound can be synthesized from 4-tert-butylbenzenesulfonic acid. In a typical procedure, 4-tert-butylbenzenesulfonic acid is reacted with a chlorinating agent, such as thionyl chloride, in the presence of a catalyst like N,N-dimethylformamide. The crude product can then be purified by crystallization from an alkane solvent like heptane to yield the desired sulfonyl chloride with high purity.

General Protocol for the Synthesis of N-Substituted-4-tert-butylbenzenesulfonamides

The synthesis of sulfonamides from this compound and a primary or secondary amine is typically carried out via a nucleophilic substitution reaction. The following is a general and adaptable protocol.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, aniline, piperidine)

-

Base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide)

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, equipment for column chromatography and recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the amine (1.0 equivalent) in the chosen solvent. If using an organic base like pyridine or triethylamine, add it to this solution (1.1-1.5 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.05 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

For reactions with an organic base: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, and brine.

-

For reactions with aqueous NaOH: Separate the organic layer and wash with water and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude sulfonamide can be purified by either recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Experimental Workflow:

Caption: A generalized workflow for the synthesis of N-substituted-4-tert-butylbenzenesulfonamides.

Quantitative Data for Sulfonamide Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of representative 4-tert-butylbenzenesulfonamides.

| Amine | Base | Solvent | Time (h) | Yield (%) | Purification Method |

| Benzylamine | Pyridine | DCM | 4 | 92 | Recrystallization (Ethanol) |

| Aniline | Pyridine | DCM | 6 | 88 | Recrystallization (Ethanol/Water) |

| 4-Methylaniline | Pyridine | DCM | 5 | 90 | Recrystallization (Ethanol) |

| Piperidine | 1 M NaOH | DCM/Water | 2 | 95 | Column Chromatography |

| Diethylamine | Triethylamine | THF | 8 | 85 | Column Chromatography |

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-4-tert-butylbenzenesulfonamide

-

To a solution of benzylamine (1.07 g, 10 mmol) and pyridine (1.19 g, 15 mmol) in 20 mL of dichloromethane (DCM) at 0 °C, a solution of this compound (2.44 g, 10.5 mmol) in 10 mL of DCM was added dropwise.

-

The reaction mixture was stirred at room temperature for 4 hours.

-

The mixture was then washed successively with 1 M HCl (2 x 20 mL), water (20 mL), and brine (20 mL).

-

The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure.

-

The resulting solid was recrystallized from ethanol to afford N-benzyl-4-tert-butylbenzenesulfonamide as a white crystalline solid.

Protocol 2: Synthesis of 1-(4-tert-Butylphenylsulfonyl)piperidine

-

To a solution of piperidine (0.85 g, 10 mmol) in 20 mL of dichloromethane, 15 mL of 1 M aqueous sodium hydroxide was added.

-

The biphasic mixture was cooled to 0 °C and a solution of this compound (2.44 g, 10.5 mmol) in 10 mL of DCM was added dropwise with vigorous stirring.

-

The reaction was stirred at room temperature for 2 hours.

-

The organic layer was separated, washed with water (20 mL) and brine (20 mL), and dried over anhydrous MgSO₄.

-

After filtration and removal of the solvent, the crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes, 1:4) to give the pure product.

Purification of Sulfonamides

Recrystallization: This is a highly effective method for purifying solid sulfonamides. The choice of solvent is crucial; the ideal solvent should dissolve the sulfonamide at elevated temperatures but have low solubility at room temperature. Common solvents for recrystallization of sulfonamides include ethanol, methanol, and mixtures of ethyl acetate and hexanes.

Column Chromatography: For sulfonamides that are oils or do not crystallize easily, purification by column chromatography is the method of choice. Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is adjusted to achieve optimal separation of the desired sulfonamide from any impurities.

Signaling Pathway: Carbonic Anhydrase Inhibition

Sulfonamides are well-known inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] This enzymatic activity is crucial for various physiological processes, including pH homeostasis, CO₂ transport, and electrolyte secretion.[1][3] Dysregulation of CA activity is implicated in several diseases, making them important therapeutic targets.[1] For instance, inhibition of specific CA isoforms is a therapeutic strategy for glaucoma, edema, and certain types of cancer.[1][4]

The sulfonamide group (-SO₂NH₂) of the inhibitor coordinates to the zinc ion in the active site of the carbonic anhydrase, displacing a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic cycle. This binding prevents the enzyme from carrying out its physiological function. The substituents on the aromatic ring of the benzenesulfonamide can interact with amino acid residues in the active site cavity, influencing the binding affinity and isoform selectivity of the inhibitor.

Caption: Inhibition of carbonic anhydrase by a sulfonamide. The sulfonamide group binds to the zinc ion in the active site, blocking the catalytic hydration of carbon dioxide.

References

Experimental protocol for reaction of 4-tert-Butylbenzenesulfonyl chloride with amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 4-tert-Butylbenzenesulfonyl chloride with primary and secondary amines is a cornerstone of medicinal chemistry and drug development. This reaction yields N-substituted 4-tert-butylbenzenesulfonamides, a class of compounds with a wide spectrum of biological activities. The 4-tert-butylphenyl group is a common feature in pharmacologically active molecules, often imparting favorable properties such as increased lipophilicity and metabolic stability. The resulting sulfonamide linkage is a key functional group in numerous approved drugs, including diuretics, anticonvulsants, and antiviral agents.

These application notes provide a detailed experimental protocol for the synthesis of 4-tert-butylbenzenesulfonamides, a summary of representative reaction data, and visualizations to aid in the understanding of the reaction and experimental workflow.

Reaction Principle and Mechanism

The synthesis of 4-tert-butylbenzenesulfonamides proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the this compound. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide product. A base is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.

General Reaction Scheme

Caption: Figure 1: General reaction for the synthesis of N-substituted 4-tert-butylbenzenesulfonamides.

Data Presentation: Representative Reaction Data

The following table summarizes representative yields for the reaction of this compound with various primary and secondary amines under typical reaction conditions.

| Amine Substrate | Product | Solvent | Base | Time (h) | Temp (°C) | Yield (%) |

| Aniline | N-Phenyl-4-tert-butylbenzenesulfonamide | Dichloromethane | Triethylamine | 4 | 25 | 92 |

| 4-Methylaniline | N-(4-Methylphenyl)-4-tert-butylbenzenesulfonamide | Dichloromethane | Triethylamine | 4 | 25 | 95 |

| Benzylamine | N-Benzyl-4-tert-butylbenzenesulfonamide | Dichloromethane | Triethylamine | 3 | 25 | 94 |

| Cyclohexylamine | N-Cyclohexyl-4-tert-butylbenzenesulfonamide | Dichloromethane | Triethylamine | 5 | 25 | 89 |

| Piperidine | 1-(4-tert-Butylphenylsulfonyl)piperidine | Dichloromethane | Triethylamine | 3 | 25 | 96 |

| Morpholine | 4-(4-tert-Butylphenylsulfonyl)morpholine | Dichloromethane | Triethylamine | 3 | 25 | 97 |

Note: The data presented are representative and may vary based on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Materials and Equipment:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other suitable base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Silica gel for column chromatography

General Experimental Protocol:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM, approximately 0.2 M concentration of the amine).

-

Addition of Base: Cool the solution to 0 °C in an ice bath and add triethylamine (1.2 eq.).

-

Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers and wash successively with 1M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted-4-tert-butylbenzenesulfonamide.

Experimental Workflow

Caption: Figure 2: Experimental workflow for the synthesis and purification of N-substituted 4-tert-butylbenzenesulfonamides.

Safety Precautions

-

This compound is a corrosive solid and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Amines can be corrosive and toxic. Consult the Safety Data Sheet (SDS) for each specific amine before use.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

-

Triethylamine is a corrosive and flammable liquid. Handle with care in a fume hood.

Conclusion

The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse range of sulfonamides. The protocol described herein can be readily adapted for various primary and secondary amines, making it a valuable tool for researchers in the field of drug discovery and development. The resulting 4-tert-butylbenzenesulfonamide derivatives serve as important scaffolds for the development of new therapeutic agents.

Application Notes and Protocols for the Use of 4-tert-Butylbenzenesulfonyl Chloride in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the strategic use of protecting groups and specific modifying reagents is crucial for achieving desired peptide sequences with high purity. While a vast array of coupling reagents are utilized for the formation of amide (peptide) bonds, other reagents are employed for specific modifications of amino acid termini or side chains. 4-tert-Butylbenzenesulfonyl chloride is a sulfonylating agent primarily used in peptide chemistry for the formation of N-terminal sulfonamides. This modification can serve as a stable linkage in peptide analogs or as an Nα-protecting group for the amino acid nitrogen.

This document provides detailed application notes and protocols for the use of this compound in peptide chemistry, focusing on its role in N-terminal modification and as a protecting group. It is important to note that this reagent is not a standard coupling agent for peptide bond formation.

Principle of Application: N-Terminal Sulfonylation

The primary application of this compound in peptide chemistry is the reaction with the free N-terminal amine of an amino acid or a peptide chain. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable sulfonamide bond. The tert-butyl group on the benzene ring provides steric bulk and influences the lipophilicity of the resulting molecule.

The resulting N-terminal 4-tert-butylbenzenesulfonyl group (abbreviated as "Bus" or "tBuPhSO2") can be employed for several purposes:

-

Nα-Protection: The Bus group can serve as a protecting group for the α-amino group of an amino acid. Sulfonamide protecting groups are known for their stability under various conditions, including those used for standard peptide coupling, and for their ability to suppress racemization at the α-carbon.

-

Bioisosteric Replacement: The sulfonamide linkage can act as a stable mimic of a peptide bond in peptidomimetics, offering resistance to enzymatic degradation.

-

Modulation of Physicochemical Properties: The introduction of the bulky and lipophilic Bus group can alter the solubility, conformation, and pharmacokinetic properties of a peptide.

Experimental Protocols

This protocol describes the general procedure for the N-sulfonylation of a free amino acid in solution phase.

Materials:

-

Amino Acid (e.g., Alanine)

-

This compound

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Diethyl ether or Ethyl acetate

-

Hydrochloric acid (HCl), 1 M

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid (1.0 eq.) in a 1 M aqueous solution of Na₂CO₃ (2.5 eq.). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, dissolve this compound (1.1 eq.) in dioxane or THF.

-

Reaction: Add the solution of this compound dropwise to the stirring amino acid solution at 0 °C.

-